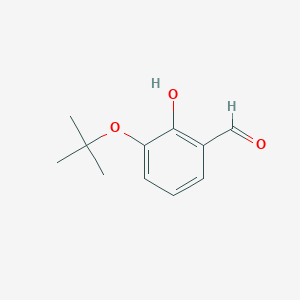

3-(Tert-butoxy)-2-hydroxybenzaldehyde

Description

Significance of Phenolic Aldehydes in Contemporary Organic Synthesis

Phenolic aldehydes are a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to an aromatic ring. This unique combination of functional groups imparts a rich and versatile chemistry, making them invaluable building blocks in contemporary organic synthesis. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be converted into various other functional groups. Simultaneously, the aldehyde group is susceptible to a wide array of transformations, including oxidation, reduction, and a variety of condensation reactions.

This dual reactivity allows for the construction of complex molecular frameworks, including the synthesis of heterocyclic compounds, pharmaceutical intermediates, and specialty polymers. For instance, phenolic aldehydes are key precursors in the synthesis of coumarins, a class of compounds with significant biological activities. youtube.comresearchgate.net They also serve as foundational molecules for the preparation of Schiff bases, which are widely used as ligands in coordination chemistry and catalysis. The inherent reactivity and synthetic potential of phenolic aldehydes continue to drive innovation in medicinal chemistry, materials science, and catalysis.

Unique Structural Attributes of 3-(Tert-butoxy)-2-hydroxybenzaldehyde

This compound is a derivative of salicylaldehyde (B1680747) distinguished by the presence of a bulky tert-butoxy (B1229062) group at the C3 position of the benzene (B151609) ring. This substituent introduces specific steric and electronic effects that modulate the molecule's physical and chemical properties.

The tert-butoxy group, with its three methyl groups, exerts significant steric hindrance around the adjacent hydroxyl and aldehyde functionalities. researchgate.net This steric bulk can influence the regioselectivity of reactions involving the aromatic ring and the approach of reagents to the functional groups. For example, it can direct incoming electrophiles to less hindered positions and affect the conformational preferences of the molecule.

Electronically, the tert-butoxy group is an electron-donating group through induction and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring, potentially enhancing its reactivity towards electrophilic substitution. The interplay between these steric and electronic effects makes this compound a unique substrate for investigating reaction mechanisms and for the targeted synthesis of sterically hindered molecules.

The molecular structure is further characterized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde group's oxygen. This interaction, common in ortho-hydroxybenzaldehydes, contributes to the compound's conformational stability and influences its spectroscopic properties. wikipedia.org The presence of the tert-butoxy group can subtly alter the strength and geometry of this hydrogen bond.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Light yellow liquid/oil |

| Boiling Point | 78-79 °C at 1 mmHg |

| Density | 1.041 g/mL at 25 °C |

This table is interactive. Click on the headers to sort.

Historical Context of Salicylaldehyde Chemistry and its Evolution

The chemistry of salicylaldehyde and its derivatives is deeply rooted in the history of organic chemistry. The parent compound, salicylaldehyde, can be synthesized through various methods, with the Reimer-Tiemann reaction being one of the most historically significant. Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic medium. organicreactions.orgwikipedia.org This discovery was a pivotal moment, providing a direct route to ortho-hydroxybenzaldehydes from readily available phenols.

Over the years, the understanding and application of this reaction have expanded significantly. organicreactions.org Beyond the Reimer-Tiemann reaction, several other methods for the formylation of phenols have been developed, each with its own advantages and limitations. These include:

The Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. wikipedia.org

The Gattermann Reaction: This reaction employs hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group onto an aromatic ring. wikipedia.org

The Vilsmeier-Haack Reaction: This process utilizes a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org

Magnesium Chloride-Mediated Formylation: A milder and often more regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534). orgsyn.org

The evolution of these synthetic methods reflects the ongoing quest for higher yields, greater selectivity (particularly ortho-selectivity), and milder reaction conditions. The development of derivatives like this compound is a direct consequence of this progress, allowing for the introduction of specific substituents to fine-tune the properties and reactivity of the salicylaldehyde scaffold for specialized applications in modern chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 |

InChI Key |

XUPYJTPQZTTXQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Tert Butoxy 2 Hydroxybenzaldehyde

Established Synthetic Pathways

The introduction of a formyl group (-CHO) onto a phenol (B47542) ring, particularly at the ortho position relative to the hydroxyl group, is the cornerstone for synthesizing salicylaldehydes. The primary precursor for 3-(Tert-butoxy)-2-hydroxybenzaldehyde is 3-(tert-butoxy)phenol. The key challenge lies in directing the electrophilic formylation to the C2 position, which is sterically hindered and must compete with the more accessible C4 and C6 positions, also activated by the phenol's directing groups.

While direct oxidation of a phenol does not typically yield an aldehyde, oxidation is a crucial mechanistic step in certain formylation pathways. In methods employing reagents like hexamethylenetetramine (Duff reaction), the initial electrophilic attack on the phenol ring forms a benzylamine-type intermediate. A subsequent intramolecular redox reaction is responsible for elevating the benzylic carbon to the oxidation state of an aldehyde. wikipedia.org The oxygen atom is ultimately incorporated from water during the final acidic hydrolysis step. wikipedia.org

Direct formylation is the most common strategy for synthesizing salicylaldehydes. researchgate.net Several classical and modern variants exist, each with distinct mechanisms, advantages, and limitations regarding selectivity.

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a strongly basic aqueous solution. wikipedia.orgbyjus.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform by the action of the base. byjus.com The electron-rich phenoxide ion attacks the dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. wikipedia.orgallen.in

Mechanism Outline:

Deprotonation of chloroform by hydroxide (B78521) to form a trichloromethyl anion.

Alpha-elimination of a chloride ion to generate dichlorocarbene (:CCl₂).

Deprotonation of the phenol to form the more nucleophilic phenoxide ion.

Electrophilic attack of the dichlorocarbene on the phenoxide ring, primarily at the ortho-position, to form a dichloromethyl-substituted intermediate.

Hydrolysis of the dichloromethyl group to the final aldehyde product. wikipedia.orgbyjus.com

For the synthesis of this compound from 3-(tert-butoxy)phenol, the Reimer-Tiemann reaction would likely suffer from poor regioselectivity, with the dichlorocarbene potentially attacking the less sterically hindered C6 and C4 positions in addition to the desired C2 position. The harsh basic conditions and the use of hazardous chloroform are also significant drawbacks. pw.live

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid. wikipedia.orgsemanticscholar.org The reaction proceeds via an electrophilic aromatic substitution mechanism where a reactive iminium ion, generated from protonated HMTA, attacks the phenol ring. semanticscholar.org Like the Reimer-Tiemann reaction, it typically shows a preference for ortho-formylation, but yields can be modest and para-isomers are often formed. wikipedia.org Theoretical studies suggest the regioselectivity is determined in the initial C-C bond-forming step between the phenol and the iminium species. researchgate.netsemanticscholar.org

Magnesium-Mediated Formylation (Casnati-Skattebøl Reaction): A highly effective and regioselective method for the ortho-formylation of phenols employs paraformaldehyde as the formyl source in the presence of magnesium chloride and a tertiary amine like triethylamine (B128534). mdma.chorgsyn.orgsynarchive.com This method offers excellent yields and exclusively ortho-formylation for a wide range of substituted phenols, including those with alkyl and alkoxy groups. orgsyn.orgorgsyn.org

Proposed Mechanism:

The phenol reacts with MgCl₂ and triethylamine to form a magnesium phenoxide complex.

The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a structured transition state.

This chelation directs the electrophilic attack of the formaldehyde (B43269) unit exclusively to the ortho position.

The resulting salicyl alcohol magnesium salt is then oxidized in situ or during workup to the final salicylaldehyde (B1680747). mdma.ch

This method represents the most promising established pathway for the selective synthesis of this compound from 3-(tert-butoxy)phenol, as the chelation control mechanism is well-suited to overcome the electronic and steric factors that would otherwise lead to a mixture of isomers.

| Reaction | Formylating Agent(s) | Typical Conditions | Key Electrophile | Pros | Cons |

|---|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic, heated | Dichlorocarbene (:CCl₂) | Well-established | Low yields, poor regioselectivity, harsh conditions, use of toxic reagents. wikipedia.orgpw.live |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., TFA, glyceroboric acid), heated | Iminium ion | Inexpensive reagents, tolerates moisture. wikipedia.orgsemanticscholar.org | Often inefficient, moderate yields, can produce para-isomers. wikipedia.org |

| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Triethylamine | Anhydrous solvent (THF, Acetonitrile), reflux | Chelated formaldehyde | High yields, excellent ortho-regioselectivity. mdma.chorgsyn.org | Requires anhydrous conditions. |

Alternative and Emerging Synthetic Strategies

Research into the synthesis of salicylaldehydes continues to evolve, with a focus on improving reaction efficiency, reducing environmental impact, and simplifying procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. The application of microwave irradiation to ortho-formylation reactions has been shown to dramatically reduce reaction times from hours to minutes. For instance, a solvent-free, microwave-assisted ortho-formylation of various phenols using paraformaldehyde and nanocrystalline MgO as a solid base catalyst has been reported to give high yields and selectivity in very short reaction times. rsc.org This approach combines the benefits of microwave heating with the advantages of a heterogeneous catalyst, which can be easily removed after the reaction. researchgate.netrsc.org Such a strategy could foreseeably be applied to the synthesis of this compound, offering a significant improvement in efficiency over conventional heating methods. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Typically 2-24 hours mdma.ch | Typically 5-30 minutes rsc.org |

| Energy Transfer | Conductive heating (vessel walls to solvent) | Direct dielectric heating of polar molecules |

| Temperature Control | Slower response, potential for localized overheating | Rapid and precise |

| Potential Yield | Good to excellent | Often comparable or improved rsc.org |

| Environmental Impact | Higher energy consumption | Lower energy consumption, enables solvent-free reactions. rsc.org |

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For formylation reactions, this involves minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy. Strategies relevant to the synthesis of this compound include:

Solvent-Free Reactions: As demonstrated in microwave-assisted methods, performing reactions under solvent-free conditions, often by adsorbing reactants onto a solid support like silica (B1680970) or alumina, can significantly reduce environmental impact. rsc.org

Alternative Formylating Agents: Research into replacing toxic or hazardous formylating agents is ongoing. One novel approach uses difluorocarbene as a safe carbon monoxide surrogate for the direct formylation of phenols. rsc.org Other methods employ formamidine (B1211174) acetate, which avoids the need for strong acids or bases. rsc.org

Catalytic Approaches: The use of recyclable heterogeneous catalysts, such as zeolites or nanocrystalline metal oxides, instead of stoichiometric reagents like MgCl₂, aligns with green chemistry principles by simplifying product purification and reducing waste. rsc.org

Regioselectivity and Stereochemical Considerations in Synthesis

The primary challenge in the synthesis of this compound from 3-(tert-butoxy)phenol is controlling the regioselectivity of the electrophilic aromatic substitution. The benzene (B151609) ring has three potential sites for formylation: C2, C4, and C6.

Directing Effects:

The hydroxyl group at C1 is a powerful activating group and a strong ortho, para-director. It directs electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

The tert-butoxy (B1229062) group at C3 is also an activating, ortho, para-director. It directs electrophiles to the C2 and C4 positions (ortho) and the C6 position (para).

Analysis of Positions:

Position 2: Activated by both the hydroxyl (ortho) and tert-butoxy (ortho) groups. However, this position is sterically hindered by the adjacent bulky tert-butoxy group.

Position 4: Activated by both the hydroxyl (para) and tert-butoxy (ortho) groups. This position is sterically accessible.

Position 6: Activated by both the hydroxyl (ortho) and tert-butoxy (para) groups. This position is the most sterically accessible.

Without a controlling influence, a mixture of 4- and 6-formylated isomers would be expected as the major products. Achieving the desired substitution at the C2 position requires a synthetic method that can overcome the steric hindrance and the strong activation of the competing sites. The magnesium-mediated formylation is the most promising method, as the chelation of the magnesium ion between the phenolic oxygen and the incoming formaldehyde electrophile can force the reaction to occur at the adjacent C2 position, despite the steric bulk of the tert-butoxy group. mdma.chorgsyn.org Fine-tuning of reaction conditions such as temperature, solvent, and reaction time would be crucial to optimize the yield of the desired this compound and minimize the formation of isomeric byproducts. researchgate.net

Synthetic and Purification Methodologies for this compound Remain Undocumented in Publicly Accessible Scientific Literature

Extensive research into publicly available scientific databases and chemical literature has revealed a significant lack of specific information regarding the synthesis and purification of the chemical compound This compound . The user-requested outline, focusing on "Synthetic Methodologies and Route Optimization" and "Purification and Isolation Techniques," could not be fulfilled as no established, peer-reviewed methods for the preparation of this specific molecule were found.

It is crucial to distinguish the requested compound, this compound, from a structurally similar but distinct molecule, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) . The former is a phenyl ether, characterized by a tert-butoxy group (-O-C(CH₃)₃) attached to the benzene ring. The latter is an alkylated phenol, with a tert-butyl group (-C(CH₃)₃) directly bonded to the ring. This structural difference is fundamental, meaning the synthetic and purification methods for one are not applicable to the other.

While general methods for the ortho-formylation of phenols are well-documented, such as the Duff reaction or the use of paraformaldehyde with a magnesium chloride-triethylamine base system, no specific examples or optimizations for a substrate like 2-(tert-butoxy)phenol to yield this compound could be located. mdma.chresearchgate.netorgsyn.org Similarly, literature on purification techniques is compound-specific, and without a described synthesis of the target molecule, no relevant purification data can be provided.

The available search results consistently detail the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde, typically prepared via the formylation of 2-tert-butylphenol (B146161). mdma.chchemicalbook.comchemicalbook.com However, this information falls outside the strict scope of the requested subject. Due to the absence of specific research findings on this compound, a detailed article adhering to the provided outline cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 3-(Tert-butoxy)-2-hydroxybenzaldehyde, distinct signals correspond to each unique proton environment within the molecule. The aldehydic proton characteristically appears far downfield, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton gives rise to a broad singlet, often observed between δ 11.0 and 12.0 ppm, a consequence of intramolecular hydrogen bonding with the adjacent aldehyde oxygen.

The protons of the tert-butoxy (B1229062) group are magnetically equivalent, resulting in a sharp, intense singlet at approximately δ 1.4 ppm. The aromatic region of the spectrum displays a pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The proton at position 6 (H-6), situated between the hydroxyl and aldehyde groups, typically resonates around δ 7.4-7.5 ppm as a doublet of doublets. The proton at position 4 (H-4) appears in a similar region, while the proton at position 5 (H-5) is found slightly upfield, around δ 6.9-7.1 ppm.

¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.8 - 10.0 | Singlet |

| Ar-OH | 11.0 - 12.0 | Broad Singlet |

| Ar-H (H-4, H-6) | 7.4 - 7.5 | Multiplet |

| Ar-H (H-5) | 6.9 - 7.1 | Multiplet |

| -C(CH₃)₃ | ~1.4 | Singlet |

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield shift, appearing around δ 190-196 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substituents. The carbon atom bonded to the hydroxyl group (C-2) and the one bonded to the tert-butoxy group (C-3) are found in the δ 145-160 ppm region.

The quaternary carbon of the tert-butoxy group resonates at approximately δ 80 ppm, while the three equivalent methyl carbons of this group produce a strong signal around δ 28-29 ppm. The remaining aromatic carbons (C-1, C-4, C-5, C-6) appear in the typical aromatic region of δ 115-135 ppm.

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CHO | 190 - 196 |

| Ar-C (C-2, C-3) | 145 - 160 |

| Ar-C (C-1, C-4, C-5, C-6) | 115 - 135 |

| -OC (CH₃)₃ | ~80 |

| -C(C H₃)₃ | 28 - 29 |

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in confirming the assignments made from 1D spectra. wikipedia.org

A COSY spectrum establishes proton-proton coupling relationships through bonds, typically over two to three bonds. libretexts.org For this compound, cross-peaks would be observed between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity on the benzene ring. youtube.com

A NOESY experiment, on the other hand, identifies protons that are close in space, regardless of their bonding arrangement. libretexts.org This technique would be expected to show a cross-peak between the protons of the tert-butoxy group and the aromatic proton at the H-4 position, providing definitive evidence for the placement of the bulky tert-butoxy group adjacent to this proton.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups, making them invaluable for structural confirmation.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. A prominent, broad absorption band is typically observed in the 3100-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in strong intramolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butoxy group are found in the 2850-2980 cm⁻¹ range.

The most intense peak in the spectrum is often the C=O stretch of the aldehyde, which, due to conjugation with the aromatic ring and hydrogen bonding, is typically found at a lower frequency, around 1650-1670 cm⁻¹. arabjchem.org Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and phenol (B47542) linkages are also present, usually in the 1150-1250 cm⁻¹ range.

FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3100 - 3400 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=O Stretch (Aldehyde) | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1150 - 1250 |

Raman spectroscopy provides complementary vibrational data to FT-IR. While the O-H and C=O stretches are observable, Raman spectra are often dominated by vibrations of the carbon skeleton and symmetric stretches. For this compound, strong Raman scattering would be expected for the symmetric "breathing" modes of the aromatic ring, typically appearing in the 990-1010 cm⁻¹ region. ias.ac.inroyalsocietypublishing.org

Raman Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=O Stretch (Aldehyde) | 1650 - 1680 |

| Aromatic Ring Modes | 1400 - 1600 |

| Aromatic Ring Breathing | 990 - 1010 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the chromophoric benzaldehyde (B42025) moiety. The presence of the benzene ring, the carbonyl group (C=O), and the hydroxyl group (-OH) gives rise to distinct electronic transitions when the molecule interacts with ultraviolet and visible light. The primary transitions observed are the π → π* and n → π* transitions. youtube.comresearchgate.net

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. utoronto.ca The extensive conjugation between the benzene ring and the aldehyde group results in a bathochromic (red) shift, moving the absorption maximum to longer wavelengths compared to non-conjugated systems. utoronto.ca For benzaldehyde itself, the π → π* transition is observed around 244-248 nm. researchgate.net The presence of the electron-donating hydroxyl and tert-butoxy groups on the ring is expected to further shift this absorption band.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. youtube.com These transitions are characteristically of lower intensity compared to π → π* transitions. usp.br In compounds like acetone, this transition is observed at longer wavelengths, around 279 nm. usp.br For benzaldehyde derivatives, this absorption is often observed as a shoulder on the more intense π → π* band. researchgate.net

The solvent environment can influence the position of these absorption maxima. Polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions due to the stabilization of the non-bonding electrons, while π → π* transitions may experience a slight bathochromic shift.

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity | Associated Chromophore |

|---|---|---|---|

| π → π | ~250 - 300 | High | Aromatic ring and Carbonyl group |

| n → π | ~300 - 350 | Low | Carbonyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular weight of this compound is 194.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 194.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are predicted to involve the loss of the bulky tert-butyl group and cleavage related to the aldehyde functionality.

A primary and highly probable fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant peak at m/z 137. Another characteristic fragmentation is the loss of a hydrogen atom from the aldehyde group, resulting in an [M-1]⁺ ion at m/z 193. The loss of the entire formyl radical (•CHO) would produce a fragment ion at m/z 165. Further fragmentation of the aromatic ring can also occur, leading to smaller fragment ions. For instance, the fragmentation of benzaldehyde often shows a prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), and a peak at m/z 105 from the loss of a hydrogen atom to form the benzoyl cation ([C₆H₅CO]⁺). docbrown.info

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ (Molecular Ion) | - |

| 179 | [M - CH₃]⁺ | •CH₃ |

| 137 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |

| 165 | [M - CHO]⁺ | •CHO |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde allows for a robust prediction of its solid-state characteristics. uu.nlresearchgate.net

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. uu.nlresearchgate.net A key structural feature would be the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl group's oxygen atom. researchgate.net This interaction would lead to a planar, six-membered ring-like structure, which stabilizes the molecular conformation. researchgate.net

The benzene ring is expected to be essentially planar, with the aldehyde group, hydroxyl group, and the oxygen of the tert-butoxy group being nearly coplanar with the ring. researchgate.net The bulky tert-butyl group will influence the crystal packing, arranging the molecules in a way that minimizes steric hindrance. The packing in the crystal lattice would likely be dominated by van der Waals interactions.

| Parameter | Expected Value/System | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde uu.nl, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net |

| Key Structural Feature | Intramolecular O-H···O hydrogen bond | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net |

| Molecular Conformation | Planar arrangement of the substituted benzene ring | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net |

Chiroptical Spectroscopy: Circular Dichroism (CD) of Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. However, it serves as a valuable precursor for the synthesis of chiral derivatives, such as Schiff bases, which are important in asymmetric catalysis. sigmaaldrich.com The chiroptical properties of these chiral derivatives can be investigated using CD spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. For chiral Schiff base derivatives of this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the molecule.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers in the derivative. Therefore, CD spectroscopy can be a powerful tool for determining the enantiomeric purity and absolute stereochemistry of these synthesized chiral compounds. The analysis of the CD spectra, often in conjunction with theoretical calculations, provides deep insights into the three-dimensional structure of these molecules in solution. nih.gov

Thermal Analysis Techniques (e.g., TG/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information on the thermal stability and decomposition profile of this compound. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. u-szeged.hu A TGA thermogram for this compound would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant mass loss would be observed, corresponding to the decomposition and volatilization of the compound. The onset temperature of this mass loss is an indicator of its thermal stability. The decomposition may occur in single or multiple steps, which would be reflected as distinct steps in the TGA curve.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. uni-siegen.de The DTA curve reveals whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). For this compound, an endothermic peak would be expected corresponding to its melting point. At higher temperatures, the decomposition process observed in TGA would be associated with either endothermic or exothermic peaks in the DTA curve, providing further information about the nature of the decomposition reactions. uni-siegen.de Combining TGA and DTA allows for a comprehensive understanding of the thermal behavior of the compound. abo.fi

| Technique | Expected Event | Temperature Range | Observation |

|---|---|---|---|

| DTA | Melting | Low to Moderate | Endothermic Peak |

| TGA | Decomposition | Moderate to High | Mass Loss |

| DTA | Decomposition | Moderate to High | Endothermic or Exothermic Peaks |

Chemical Reactivity and Derivatization Studies

Oxidative Transformations and Pathways

The aldehyde functional group in 3-(Tert-butoxy)-2-hydroxybenzaldehyde is susceptible to oxidation to form the corresponding carboxylic acid, 3-(tert-Butoxy)-2-hydroxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of aldehyde oxidation are applicable.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). libretexts.org The use of strong oxidants, however, can sometimes lead to side reactions, especially when other sensitive functional groups are present. nih.gov

Modern synthetic methods often employ more selective and environmentally benign oxidants. For instance, Oxone has been demonstrated as a highly efficient and mild reagent for the oxidation of aldehydes to carboxylic acids in DMF. mdma.ch Another approach involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst. organic-chemistry.org Bismuth(III) oxide has been used to catalyze the oxidation of various aromatic aldehydes to their corresponding carboxylic acids using aqueous TBHP under ambient conditions. organic-chemistry.org

It is important to note that under certain conditions, particularly with electron-rich aromatic aldehydes, the Dakin oxidation can be a competing pathway. mdma.chalfa-chemistry.com This reaction involves the conversion of a hydroxybenzaldehyde to a benzenediol and a formate ester, which is then hydrolyzed to a phenol (B47542). alfa-chemistry.com

The table below summarizes common reagents used for the oxidation of aldehydes to carboxylic acids, which are applicable to this compound.

| Reagent/System | Conditions | Notes |

| Potassium Permanganate (KMnO4) | Acidic or basic | Strong oxidant |

| Chromic Acid (H2CrO4) | Acidic | Strong oxidant |

| Silver Oxide (Ag2O) | Ammoniacal solution | Tollen's reagent, mild |

| Oxone | DMF, room temperature | Mild and efficient |

| tert-Butyl Hydroperoxide (TBHP) / Bismuth(III) Oxide | Ambient temperature | Catalytic, chemoselective |

| Sodium Perborate | Acetic acid | Effective for aromatic aldehydes organic-chemistry.org |

Reductive Conversions of the Aldehyde Moiety

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 3-(tert-Butoxy)-2-hydroxybenzyl alcohol. This is a common transformation in organic synthesis, and various reducing agents can be employed.

Sodium borohydride (NaBH4) is a widely used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and would also effectively reduce the aldehyde, but it is less chemoselective and requires anhydrous conditions.

Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is another effective method for the reduction of aldehydes.

The general scheme for the reduction is as follows:

This compound + [Reducing Agent] → 3-(tert-Butoxy)-2-hydroxybenzyl alcohol

The choice of reducing agent would depend on the desired reaction conditions and the presence of other functional groups in the molecule that might be susceptible to reduction.

Condensation Reactions with Amines: Schiff Base Formation

A significant area of study for this compound involves its condensation reaction with primary amines to form Schiff bases, also known as imines. masterorganicchemistry.com These compounds are characterized by the presence of a C=N double bond (azomethine group) and are of great interest in coordination chemistry and materials science. semanticscholar.orgnih.gov The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration.

The presence of the ortho-hydroxyl group in this compound is crucial as it can form an intramolecular hydrogen bond with the imine nitrogen, leading to the formation of stable six-membered rings in the resulting Schiff base ligands. nih.gov This pre-organization can facilitate the coordination of metal ions.

Monofunctional Schiff base ligands are synthesized by reacting this compound with a primary amine containing no other coordinating groups. For example, reaction with an alkyl or aryl amine would yield a bidentate ligand, where coordination to a metal center can occur through the phenolic oxygen and the imine nitrogen.

Studies have reported the synthesis of Schiff bases from substituted salicylaldehydes and various amines. For instance, new Schiff base ligands have been prepared by the condensation of 3-hydroxybenzaldehyde with p-toluidine. researchgate.net Similarly, reactions with amino acids like glycine, alanine, and asparagine have been explored. semanticscholar.org

The general procedure for synthesizing these ligands often involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol. semanticscholar.orgresearchgate.net

The versatility of this compound extends to the synthesis of more complex polydentate and unsymmetrical Schiff base ligands. These are valuable in the development of metal complexes with specific geometries and properties.

Polydentate ligands can be formed by reacting the aldehyde with a diamine or a polyamine. For example, condensation with a diamine like ethylenediamine (B42938) would result in a tetradentate N2O2 ligand.

Unsymmetrical Schiff base ligands, which incorporate two different aldehyde or amine moieties, can be synthesized through a stepwise approach. researchgate.net This often involves the protection of one of the reactive sites on a diamine, followed by condensation with the first aldehyde. After deprotection, a second, different aldehyde can be introduced. researchgate.net These unsymmetrical ligands allow for fine-tuning of the steric and electronic properties of the resulting metal complexes. researchgate.netuchile.cl

The synthesis of polydentate Schiff bases has been achieved through the condensation of compounds like N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-aminobenzamide) with 2-hydroxy-1-naphthaldehyde, highlighting the modularity of these synthetic routes. bohrium.com

The formation of imines is a reversible reaction, and the position of the equilibrium is influenced by factors such as the structure of the reactants, the solvent, and the presence of catalysts. worktribe.com The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the Schiff base. dtu.dk This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Kinetic studies on imine formation have shown that the reaction can be slow and thermodynamically unfavorable in aqueous solutions. researchgate.net However, the rate and yield can be enhanced in micellar systems or by using host-guest chemistry. researchgate.net

In some cases, the formation of one imine product may be kinetically favored, while another is thermodynamically more stable. nih.gov For example, in a dynamic combinatorial library of imines, one product might form faster, but over time, the equilibrium shifts to favor the more stable product. nih.gov

The general mechanism for imine formation proceeds through a hemiaminal intermediate. The rate-determining step can be either the nucleophilic attack of the amine on the carbonyl group or the dehydration of the hemiaminal, depending on the pH of the reaction medium.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and tert-butoxy (B1229062) groups. libretexts.org Both of these groups are ortho, para-directors. libretexts.orguci.edu

Given the positions of the existing substituents (hydroxyl at C2, tert-butoxy at C3, and aldehyde at C1), the potential sites for electrophilic attack are C4, C5, and C6. The hydroxyl group directs ortho (C1, which is substituted, and C3, which is substituted) and para (C5). The tert-butoxy group directs ortho (C2, substituted, and C4) and para (C6). The aldehyde group directs meta (C3, substituted, and C5).

Considering the combined effects, the most likely positions for electrophilic substitution would be C4, C5, and C6. The precise outcome will depend on the specific electrophile and the reaction conditions.

An example of an electrophilic aromatic substitution on a related compound is the bromination of 5-tert-butyl-2-hydroxybenzaldehyde using liquid bromine and acetic acid to yield 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. nih.govresearchgate.net This demonstrates that halogenation of such substituted benzaldehydes is a feasible synthetic route. google.com

The table below outlines the directing effects of the functional groups present in this compound.

| Functional Group | Position | Activating/Deactivating | Directing Effect |

| Aldehyde (-CHO) | C1 | Deactivating | Meta |

| Hydroxyl (-OH) | C2 | Activating | Ortho, Para |

| Tert-butoxy (-OC(CH3)3) | C3 | Activating | Ortho, Para |

Halogenation Reactions (e.g., Bromination, Chloromethylation) and Product Analysis

The aromatic ring of this compound is susceptible to electrophilic halogenation, a reaction influenced by the directing effects of its substituents. The hydroxyl and tert-butoxy groups activate the ring, while the aldehyde group is deactivating.

Bromination: The bromination of a related compound, 5-tert-butyl-2-hydroxybenzaldehyde, has been accomplished using liquid bromine in acetic acid, yielding 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. nih.gov This suggests that direct bromination of this compound would likely occur at positions ortho or para to the activating hydroxyl and tert-butoxy groups. For instance, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) can be used to synthesize 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com

Chloromethylation: Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, typically at the position para to the hydroxyl group due to its strong activating and directing effect. This reaction is often carried out using paraformaldehyde and hydrochloric acid. The resulting product, 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, is a versatile synthetic intermediate. sigmaaldrich.comsigmaaldrich.com The reactive chloromethyl group can be further modified, for example, through nucleophilic substitution reactions. lp.edu.ua

| Reaction | Reagents | Typical Product |

| Bromination | Liquid Bromine, Acetic Acid | 5-Bromo-3-(tert-butoxy)-2-hydroxybenzaldehyde |

| Chloromethylation | Paraformaldehyde, HCl | 5-(Chloromethyl)-3-(tert-butoxy)-2-hydroxybenzaldehyde |

Alkylation and Acylation Studies

Alkylation: The alkylation of hydroxybenzaldehydes can be directed to the phenolic hydroxyl group. In a related procedure for 2,3-dihydroxybenzaldehyde, alkylation was achieved using an alkyl bromide (4-(4-bromobutoxy)-2,2,6,6-tetramethylpiperidine-1-oxyl) in dimethyl sulfoxide (DMSO) with sodium hydride (NaH) as the base. researchgate.net This method could be adapted for the O-alkylation of the hydroxyl group in this compound.

Acylation: Acylation reactions typically involve the conversion of the hydroxyl group to an ester. This can be achieved using an acylating agent such as an acid chloride or anhydride in the presence of a base. For example, vanillin has been acylated with isonicotinoyl chloride to form 4-formyl-2-methoxyphenyl pyridine-4-carboxylate. researchgate.net A similar strategy could be employed for the acylation of this compound.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a primary site for reactivity in this compound.

Etherification: Williamson ether synthesis is a common method for converting the hydroxyl group to an ether. This involves deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide. For instance, 3-hydroxybenzaldehyde reacts with various 1-bromoalkanes to yield 3-(alkoxy)benzaldehydes. researchgate.net Zirconium and hafnium complexes have also been shown to catalyze the reductive etherification of hydroxybenzaldehydes with isopropanol. osti.gov

Esterification: The hydroxyl group can be readily esterified. A general method for ester formation involves the use of polystyrylsulfonyl chloride resin as a condensation reagent and N-methylimidazole as a catalyst to react carboxylic acids with alcohols or phenols. orgsyn.org Another approach involves the reaction with benzotriazole esters, which are efficient intermediates for the esterification of sterically hindered alcohols. researchgate.netresearchgate.net

| Reaction | General Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 2-Alkoxy-3-(tert-butoxy)benzaldehyde |

| Esterification | Carboxylic acid, Condensing agent | 2-Formyl-6-(tert-butoxy)phenyl ester |

Formation of Heterocyclic Compounds and Other Complex Architectures (e.g., Azetidin-2-ones)

This compound is a useful building block for synthesizing more complex molecules, including various heterocyclic structures.

Formation of Azetidin-2-ones (β-Lactams): Azetidin-2-ones, the core structure of β-lactam antibiotics, can be synthesized via the Staudinger cycloaddition reaction. jmchemsci.com This process involves the reaction of a Schiff base (imine) with a ketene. The Schiff base is first formed by the condensation of an aldehyde, such as this compound, with a primary amine. The subsequent [2+2] cycloaddition with a ketene, often generated in-situ from an acyl chloride (like chloroacetylchloride) and a tertiary amine (like triethylamine), yields the azetidin-2-one ring. jmchemsci.comresearchgate.net This method allows for the creation of a four-membered heterocyclic ring attached to the substituted phenyl group.

Coordination Chemistry and Metal Complexation

Design and Synthesis of 3-(Tert-butoxy)-2-hydroxybenzaldehyde-Derived Ligands

The strategic design and synthesis of ligands derived from this compound are pivotal for tuning the properties of the resulting metal complexes. The primary route to these ligands is through the condensation reaction of the aldehyde group with a primary amine, forming a Schiff base (imine).

The tert-butyl group at the 3-position of the benzaldehyde (B42025) ring plays a crucial role in dictating the properties of the derived ligands and their metal complexes. Its influence is twofold, encompassing both steric and electronic effects.

Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. This large substituent imposes considerable steric hindrance around the coordination site. This can influence the geometry of the resulting metal complex, often preventing the formation of polymeric structures and favoring the isolation of mononuclear species. The bulky nature of this group can also create a specific chiral pocket around a metal center, which is a key principle in the design of catalysts for asymmetric synthesis. Furthermore, the presence of the tert-butyl group generally enhances the solubility of both the ligand and its metal complexes in common organic solvents, which is a practical advantage for their synthesis, characterization, and application in homogeneous catalysis.

Electronic Effects: The tert-butyl group is an electron-donating group through hyperconjugation. This electronic effect can influence the electron density on the aromatic ring and, consequently, on the donor atoms of the ligand. An increase in electron density on the phenolic oxygen and the imine nitrogen can enhance the donor capacity of the ligand, leading to the formation of more stable metal complexes. The electronic nature of the tert-butyl group can also modulate the redox properties of the metal center in the resulting complex.

This compound is a versatile building block for the construction of various multidentate ligands, which are ligands that can bind to a central metal atom through two or more donor atoms. The most common and well-studied are Schiff base ligands.

Bidentate Ligands: The simplest multidentate ligands derived from this aldehyde are bidentate, typically of the [O, N] donor type. These are formed by the condensation of this compound with a monofunctional primary amine.

Tetradentate Ligands: More commonly, this compound is used to synthesize tetradentate ligands, particularly of the salen type with an [N₂,O₂] donor set. These are prepared by the condensation of two equivalents of the aldehyde with one equivalent of a diamine, such as ethylenediamine (B42938) or 1,2-phenylenediamine. The nature of the diamine bridge can be varied to fine-tune the steric and electronic properties of the ligand and the resulting metal complex.

Other Multidentate Systems: Beyond the common salen-type ligands, this compound can be incorporated into more complex ligand architectures. This includes tripodal ligands, where the aldehyde is reacted with a triamine to create a ligand that can encapsulate a metal ion. These more elaborate structures are of interest for creating specific coordination environments and for mimicking the active sites of metalloenzymes.

Synthesis and Characterization of Metal Complexes

The diverse array of ligands derived from this compound readily form stable complexes with a wide range of metal ions. The synthesis of these complexes is generally straightforward, often involving the reaction of the pre-formed ligand with a metal salt in a suitable solvent.

A significant body of research has focused on the complexation of ligands derived from this compound with various transition metals. The resulting complexes have been characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

| Metal Ion | General Observations | Potential Geometries |

| Cu(II) | Forms stable, often square planar or distorted square planar complexes. The electronic properties of these complexes have been studied, showing potential for catalytic applications. | Square Planar, Tetrahedral |

| Zn(II) | Typically forms tetrahedral or square planar complexes. These are often used as diamagnetic analogs for spectroscopic studies of other paramagnetic transition metal complexes. | Tetrahedral, Square Planar |

| Sn(IV) | Can form octahedral complexes with these ligands, which have been investigated for their potential in catalysis and materials science. | Octahedral |

| Mn(III) | Salen-type complexes of Mn(III) derived from substituted salicylaldehydes are well-known catalysts for epoxidation reactions. The tert-butyl group can enhance the enantioselectivity of these catalysts. | Square Pyramidal, Octahedral |

| Co(II) | Forms complexes with various geometries, including square planar and tetrahedral. These have been studied for their magnetic properties and catalytic activity. | Square Planar, Tetrahedral |

| Fe(III) | Can form high-spin or low-spin complexes depending on the ligand field. These complexes are of interest for their magnetic properties and as models for iron-containing enzymes. | Octahedral |

| Ni(II) | Typically forms square planar diamagnetic complexes or tetrahedral paramagnetic complexes. The geometry is often influenced by the steric bulk of the ligand. | Square Planar, Tetrahedral |

| V(V) | Oxovanadium(V) complexes with these ligands have been synthesized and characterized, with potential applications in oxidation catalysis. | Square Pyramidal, Octahedral |

| Mo(VI) | Dioxomolybdenum(VI) complexes have been prepared and studied for their catalytic activity in oxidation reactions. | Octahedral |

The coordination chemistry of ligands derived from this compound extends to the actinide series, with a particular interest in uranyl (UO₂²⁺) complexes. The equatorial plane of the linear uranyl ion can be occupied by the donor atoms of the Schiff base ligand. The steric bulk of the tert-butyl group can influence the coordination geometry and the stability of these complexes. The study of these complexes is relevant to the development of separation technologies for nuclear waste management. Research has shown that uranyl complexes with Schiff base ligands can exhibit non-planar equatorial coordination, a distortion that can be influenced by steric effects from bulky substituents like the tert-butyl group. nih.gov

While not as extensively studied as the discrete mononuclear complexes, ligands derived from this compound have the potential to be incorporated into macrocyclic and supramolecular structures. By using diamines with longer and more flexible linkers, it is possible to synthesize macrocyclic ligands that can encapsulate one or more metal ions. The self-assembly of appropriately designed ligands with metal ions can also lead to the formation of complex supramolecular architectures, such as helicates and grids. The steric hindrance provided by the tert-butyl group can be a useful tool in directing the self-assembly process and controlling the final structure of these assemblies.

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes derived from this compound and its related Schiff base ligands relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction. These methods provide critical insights into the electronic structure, coordination environment of the metal ion, and the precise three-dimensional arrangement of atoms within the complex.

Elucidation of Coordination Geometry and Bonding Modes

The coordination of Schiff base ligands derived from this compound to metal ions results in a variety of coordination geometries, which are dictated by the metal ion's preferred coordination number, its size, and the steric influence of the bulky tert-butyl group. For instance, with metal ions like copper(II), a distorted square-planar geometry is often observed. The ligand typically acts as a bidentate or tetradentate chelating agent, bonding to the metal center through the azomethine nitrogen and the deprotonated phenoxo oxygen atom.

Spectroscopic methods are the first step in characterizing these complexes.

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the C=N (azomethine) stretching frequency. This band typically shifts to a lower wavenumber upon complexation, signifying the coordination of the azomethine nitrogen to the metal center. The disappearance of the broad O-H stretching band of the parent ligand confirms the deprotonation of the phenolic group and the formation of a metal-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the ligand field environment around the metal ion. The positions and intensities of d-d transitions can help infer the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex and detect changes in chemical shifts upon coordination.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| M-O Bond Length (Å) | ~1.9 - 2.1 | Indicates the distance between the metal center and the coordinated oxygen atom. |

| M-N Bond Length (Å) | ~1.9 - 2.0 | Indicates the distance between the metal center and the coordinated nitrogen atom. |

| O-M-N Bond Angle (°) | ~90 - 95 | Represents the "bite angle" of the chelating ligand. |

Magnetic Properties and Magneto-Structural Correlations in Polynuclear Complexes

Polynuclear complexes, where multiple metal ions are held together by bridging ligands, are of particular interest due to their cooperative magnetic phenomena. Schiff bases derived from salicylaldehydes are adept at forming such structures, with the phenoxo oxygen atoms frequently acting as bridges between adjacent metal centers.

The magnetic properties of these complexes are typically studied using variable-temperature magnetic susceptibility measurements. The data obtained can determine the nature and magnitude of the magnetic exchange interactions between the metal ions.

Antiferromagnetic Coupling: This occurs when the magnetic moments of adjacent metal ions align in opposite directions, leading to a decrease in the effective magnetic moment as the temperature is lowered. This is a common interaction in dinuclear copper(II) and nickel(II) complexes bridged by two μ-phenoxido groups. nist.govchemrxiv.org

Magneto-structural correlations aim to relate these magnetic properties to specific structural parameters of the complex. For phenoxido-bridged systems, the magnetic coupling is highly sensitive to the geometry of the M-O-M bridge. Key parameters include:

M-O-M Bridging Angle: The magnitude and even the sign (ferromagnetic vs. antiferromagnetic) of the exchange interaction are strongly dependent on this angle.

Planarity of the Bridging Unit: The degree of planarity of the M₂(μ-O)₂ core can influence the overlap of magnetic orbitals, thereby affecting the coupling strength. nist.gov In some dinuclear Ni(II) complexes, a nearly planar Ni(O)₂Ni fragment leads to moderate antiferromagnetic interaction, while a more bent geometry, forced by other bridging ligands, can weaken this interaction significantly. nist.gov

Density Functional Theory (DFT) calculations are often employed to support experimental findings, providing a theoretical framework for understanding the exchange pathways and predicting the magnetic behavior based on the crystal structure. nist.gov

| Complex Type | Bridging Moiety | Dominant Interaction | Controlling Structural Factors |

|---|---|---|---|

| Dinuclear Ni(II) | Double di-μ-phenoxido | Antiferromagnetic nist.gov | Ni-O-Ni angle, planarity of Ni₂(μ-O)₂ core nist.gov |

| Dinuclear Cu(II) | Single phenoxo-bridge | Antiferromagnetic | Cu-O-Cu angle |

| Trinuclear Mn(II)/Mn(III) | μ-oxo / μ-alkoxo | Antiferromagnetic rsc.org | Distances between Mn ions rsc.org |

| Heterotrinuclear Cu(II)-Ho(III) | Double di-μ-phenoxido | Ferromagnetic researchgate.net | Orbital overlap between 3d and 4f centers researchgate.net |

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound are valuable as catalysts in a range of organic transformations. The ligand framework can be tailored to create specific steric and electronic environments around the metal center, enabling high activity and selectivity.

Chiral Catalysis for Asymmetric Transformations

A primary application of this compound is in the synthesis of chiral Salen-type ligands for asymmetric catalysis. chemscene.com By reacting this compound or a related derivative with a chiral diamine, a chiral Schiff base ligand is formed. Subsequent metallation yields a chiral metal complex that can catalyze reactions enantioselectively, producing one enantiomer of a product in excess over the other.

These chiral Salen complexes have been successfully employed in several asymmetric transformations:

Enantioselective Epoxidation: Chiral manganese(III)-Salen complexes are well-known catalysts for the asymmetric epoxidation of unfunctionalized alkenes. mdpi.com The steric bulk provided by the tert-butyl group at the 3-position of the salicylaldehyde (B1680747) unit is crucial for creating a chiral environment that directs the approach of the substrate to the active metal-oxo species, thereby inducing enantioselectivity. mdpi.com

Asymmetric Silylcyanation: Chiral Schiff base-titanium alkoxide catalysts have been developed for the enantioselective addition of trimethylsilylcyanide to aldehydes.

Kinetic Resolution: Salen complexes are used in the hydrolytic kinetic resolution of racemic terminal epoxides, a process that allows for the separation of enantiomers.

The success of these catalytic systems often depends on the precise structure of the ligand, including the nature of the chiral diamine backbone and the substituents on the salicylaldehyde rings.

Oxidation Reactions (e.g., Epoxidation of Alkenes, Alcohol Oxidation)

Beyond asymmetric catalysis, metal complexes derived from this compound are effective catalysts for general oxidation reactions. The Schiff base ligands can stabilize metal ions in various oxidation states, facilitating redox cycles required for catalysis.

Epoxidation of Alkenes: Manganese complexes are particularly effective for the epoxidation of various alkenes using green oxidants like hydrogen peroxide or more traditional ones like iodosylbenzene. researchgate.netnih.gov The reaction proceeds via a high-valent metal-oxo intermediate which transfers its oxygen atom to the alkene double bond. nih.gov The efficiency of these catalysts can be enhanced by the addition of co-catalysts or additives. researchgate.net

Alcohol Oxidation: Palladium(II) and other transition metal Schiff base complexes have been shown to catalyze the selective oxidation of alcohols to aldehydes and ketones. epa.gov These reactions often use tert-butyl hydroperoxide (TBHP) or molecular oxygen as the terminal oxidant under mild, solvent-free conditions. epa.gov The catalyst's activity and selectivity are influenced by the ligand structure and the specific metal used. For example, iron-Salen complexes can activate dioxygen for the oxidation of substrates like cyclohexene (B86901) to form the corresponding ketone and alcohol. mdpi.com

Hydrogenation Reactions (e.g., CO2 Hydrogenation)

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals through catalytic hydrogenation is a critical area of research. Metal-Salen complexes are emerging as promising catalysts for this transformation.

Computational studies have investigated various transition metal-Salen complexes for CO₂ reduction, identifying chromium-Salen and iron-Salen as particularly promising candidates due to favorable reaction energetics and reduced competition from the hydrogen evolution reaction. nist.govchemrxiv.org The catalytic cycle generally involves the activation of H₂ by the metal complex to form a metal-hydride species, which then transfers a hydride to the CO₂ molecule.

Significantly, 3-(tert-butyl)-2-hydroxybenzaldehyde has been used directly in the synthesis of a polymer-based catalyst for the hydrogenation of CO₂. rsc.org In this work, the aldehyde was used to synthesize a 5,5'-methylenebis(3-(tert-butyl)-2-hydroxybenzaldehyde) monomer, which was then polymerized with metaphenylene diamine to create a porous organic polymer. rsc.org This polymer serves as a scaffold for a non-precious metal catalyst that efficiently converts CO₂ to formic acid. rsc.org This application highlights the direct utility of the title compound in creating advanced catalytic materials for sustainable chemistry.

Polymerization Catalysis

Metal complexes derived from salicylaldehyde and its substituted analogues, including those with bulky substituents like the tert-butoxy (B1229062) group, have garnered significant interest as catalysts in polymerization reactions. The steric and electronic properties of the substituents on the salicylaldehyde ring play a crucial role in determining the catalytic activity and selectivity of the resulting metal complexes. Specifically, ligands derived from this compound can be utilized in the formation of Schiff base complexes, which are versatile catalysts for various polymerization processes.

The presence of the bulky tert-butoxy group at the ortho position to the hydroxyl group can influence the coordination geometry around the metal center, which in turn affects the catalytic performance. Research on structurally similar ligands provides insights into the potential applications of this compound-based catalysts. For instance, the steric hindrance offered by such bulky groups can impact the rate of polymerization and the properties of the resulting polymer.

One of the key areas where these types of catalysts are explored is in ring-opening polymerization (ROP). For example, studies on polymetallic Group 4 complexes have shown that the presence of ortho-positioned tert-butyl groups on the phenolate (B1203915) rings can influence the catalytic activity in the ROP of rac-lactide. While these bulky groups have been reported to sometimes decrease ROP activity, they also play a critical role in defining the structure of the catalytic species, which can lead to variations in performance. hw.ac.uk

Furthermore, Schiff base complexes of aluminum and zinc containing ligands derived from substituted salicylaldehydes have been investigated as catalysts for the ROP of ε-caprolactone. mdpi.com The activity of these catalysts is influenced by the nature of the metal center and the substituents on the Schiff base ligand. Although specific studies on this compound were not detailed, the general findings for related structures with bulky alkyl groups suggest their potential in this type of polymerization.

The synthesis of Schiff base ligands from substituted hydroxybenzaldehydes is a common strategy to create robust and tunable catalysts. For example, Schiff bases have been synthesized from 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) and used to form copper(II) helicates, demonstrating the facility of this class of compounds to form metal complexes. mdpi.com Such complexes, particularly with transition metals, are often explored for their catalytic activities in various polymerization reactions, including olefin polymerization.

While direct research on the polymerization catalysis of metal complexes of this compound is not extensively documented in the provided context, the data from analogous systems with similar steric and electronic features strongly support their potential as effective catalysts in polymerization reactions. The table below summarizes the findings for structurally related salicylaldehyde-based catalysts.

Table 1: Research Findings on Polymerization Catalysis using Metal Complexes of Substituted Salicylaldehydes

| Catalyst Type | Ligand Derived From | Metal Center | Polymerization Type | Key Findings |

|---|---|---|---|---|

| Polymetallic Amine Bis(phenolate) Complexes | Phenols with ortho-tert-butyl groups | Ti, Zr | Ring-Opening Polymerization (ROP) of rac-lactide | The bulky tert-butyl groups can decrease ROP activity but are crucial in determining the catalyst's structure and performance. hw.ac.uk |

| Schiff Base Complexes | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Al, Zn | Ring-Opening Polymerization (ROP) of ε-caprolactone | The metal center and ligand substituents significantly influence catalytic activity. mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations are based on solving the Schrödinger equation, with Density Functional Theory (DFT) being one of the most widely used and effective methods for studying molecules of this size.

Geometry Optimization and Conformational Analysis (DFT Methods)

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial as it forms the basis for calculating most other chemical and physical properties. Density Functional Theory (DFT) methods, such as B3LYP, are frequently employed for this purpose, offering a balance between accuracy and computational cost.

For 3-(Tert-butoxy)-2-hydroxybenzaldehyde, the process would involve optimizing the coordinates of all atoms to find the lowest energy conformer. Key structural features include the planarity of the benzene (B151609) ring and the orientation of the tert-butoxy (B1229062), hydroxyl, and aldehyde groups. An important feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group, forming a stable six-membered ring.

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule, particularly by rotating the tert-butoxy and aldehyde groups around their single bonds, to identify the most stable structure. For similar molecules, studies have shown that the planar conformation, stabilized by the intramolecular hydrogen bond, is significantly lower in energy.

Table 1: Illustrative Optimized Geometric Parameters for a Related Compound (3,5-Di-tert-butyl-2-hydroxybenzaldehyde) Note: This data is for a structurally similar molecule and is intended to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-H1 | 0.90 (2) Å |

| Bond Length | O2···H1 | 1.77 (2) Å |

| Bond Length | O1···O2 | 2.611 (2) Å |

| Dihedral Angle | Benzene Ring to H-bonded Ring | 2.29 (8)° |

Data sourced from crystallographic studies of a related molecule, which correlates well with DFT-optimized geometries.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The calculations provide the frequencies and intensities of the normal modes of vibration.

Theoretical vibrational spectra are invaluable for interpreting experimental spectra. By comparing the calculated frequencies with experimental IR and Raman bands, a detailed assignment of the spectral features to specific molecular motions (e.g., C=O stretching, O-H bending, aromatic C-H stretching) can be made. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data.

For this compound, key vibrational modes would include:

O-H Stretching: Broadband characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic and aliphatic C-H stretches from the benzene ring and tert-butyl group.

C=O Stretching: The aldehyde carbonyl stretch, its position influenced by the intramolecular hydrogen bond.

Aromatic C=C Stretching: Vibrations within the benzene ring.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data serves as a stringent test of the computed structure and helps in the unambiguous assignment of NMR signals, especially for complex molecules.

Table 2: Illustrative Experimental ¹H and ¹³C NMR Chemical Shifts for Related Benzaldehydes Note: This table presents typical experimental shift ranges for functional groups present in this compound, based on data from similar compounds, to illustrate what would be validated by theoretical predictions.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 |

| ¹H | Phenolic (-OH) | Varies (often broad) |

| ¹H | Aromatic (Ar-H) | 7.1 - 7.6 |

| ¹H | Tert-butyl (-C(CH₃)₃) | ~1.4 |

| ¹³C | Carbonyl (-CHO) | ~191 |

| ¹³C | Aromatic (Ar-C) | 108 - 150 |

| ¹³C | Tert-butyl (-C (CH₃)₃) | ~35 |

| ¹³C | Tert-butyl (-C(CH₃ )₃) | ~29 |

Data compiled from various sources on substituted benzaldehydes.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the chemical reactivity, stability, and optical properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The analysis also reveals the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic system.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Substituted Benzaldehyde (B42025) Note: This data is for a related molecule, 3-Ethoxy-4-hydroxy benzaldehyde, to illustrate typical values obtained from DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -5.99 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (E_gap) | 4.10 |

Data sourced from a computational study on a related molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are highly effective for predicting reactivity sites for electrophilic and nucleophilic attacks.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these would be centered on the oxygen atoms of the carbonyl and hydroxyl groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydroxyl hydrogen.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP map for this compound would clearly show the electronegative character of the carbonyl oxygen, making it a site for protonation or interaction with electrophiles, and the electron-deficient nature of the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.

Charge Distribution Analysis (e.g., Mulliken, Natural Charges)

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity, polarity, and intermolecular interactions. Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), are computational techniques used to assign partial atomic charges to each atom in a molecule. uni-rostock.deuni-muenchen.de

Mulliken population analysis, one of the earliest methods, partitions the total electron population among the atoms. wikipedia.org While widely used due to its simplicity, it is known to be highly dependent on the basis set used in the calculation. wikipedia.org Natural Population Analysis (NPA) is an alternative that offers improved numerical stability and a more robust description of the electron distribution, particularly in molecules with significant ionic character. uni-rostock.deaip.org